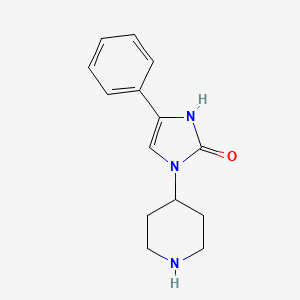

4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one” is a chemical compound with the molecular formula C14H17N3O . It has a molecular weight of 243.30 g/mol . The IUPAC name for this compound is 5-phenyl-3-piperidin-4-yl-1H-imidazol-2-one .

Synthesis Analysis

The synthesis of this compound and its analogs involves a pharmacophore-hybridization strategy . This strategy combines the structure of the acrylic acid derivative INF39 with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure present in HS203873, a recently identified NLRP3 binder .

Molecular Structure Analysis

The molecular structure of this compound includes a phenyl group, a piperidin-4-yl group, and an imidazol-2-one group . The InChI string representation of the molecule is InChI=1S/C14H17N3O/c18-14-16-13(11-4-2-1-3-5-11)10-17(14)12-6-8-15-9-7-12/h1-5,10,12,15H,6-9H2,(H,16,18) .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.30 g/mol . It has an XLogP3-AA value of 1.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound also has 2 rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Development of PROTACs

This compound serves as a functionalized cereblon ligand crucial for the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). It allows for rapid conjugation with carboxyl linkers through peptide coupling reactions and is amenable for linker attachment via reductive amination. It’s a foundational building block for creating protein degrader libraries .

NLRP3 Inflammasome Inhibition

The compound has been identified as part of a pharmacophore-hybridization strategy aimed at finding NLRP3 inflammasome inhibitors. It combines structures capable of binding to NLRP3, inhibiting its activation, and reducing IL‐1β release in differentiated THP‐1 cells .

Antioxidant Potential

Derivatives of this compound have been synthesized and evaluated for their antioxidant potential using assays like DPPH. They have shown promising scavenging potential, comparable to ascorbic acid, which is a known positive control for such assays .

Chemical Synthesis

The compound is used in chemical synthesis processes, such as the creation of benzo[d]imidazol-2-one derivatives, which have potential therapeutic applications .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-phenyl-3-piperidin-4-yl-1H-imidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c18-14-16-13(11-4-2-1-3-5-11)10-17(14)12-6-8-15-9-7-12/h1-5,10,12,15H,6-9H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCVKWIYGHICKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(NC2=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463059 |

Source

|

| Record name | 4-Phenyl-1-(piperidin-4-yl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one | |

CAS RN |

205058-28-2 |

Source

|

| Record name | 4-Phenyl-1-(piperidin-4-yl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1354047.png)

![Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-](/img/structure/B1354049.png)

![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1354059.png)

![Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester](/img/structure/B1354061.png)

![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)

![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)